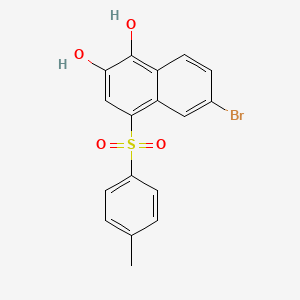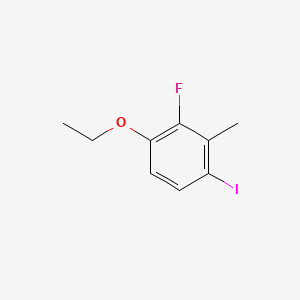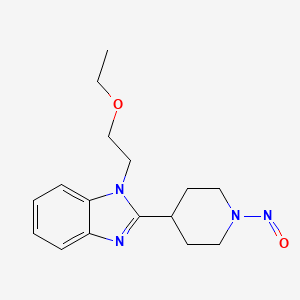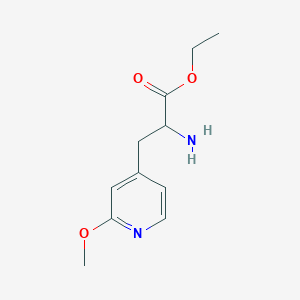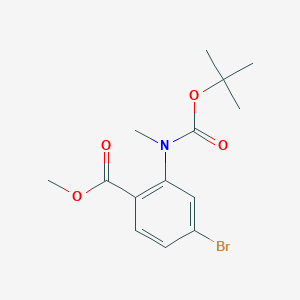
Methyl 4-bromo-2-((tert-butoxycarbonyl)(methyl)amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-bromo-2-((tert-butoxycarbonyl)(methyl)amino)benzoate is a chemical compound with the molecular formula C15H20BrNO5 and a molecular weight of 374.23 g/mol. It is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-2-((tert-butoxycarbonyl)(methyl)amino)benzoate typically involves the reaction of 4-bromo-2-aminobenzoic acid with tert-butyl chloroformate and methyl iodide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-bromo-2-((tert-butoxycarbonyl)(methyl)amino)benzoate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Palladium catalysts and organoboron reagents are commonly used.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Various substituted benzoates depending on the nucleophile used.
Reduction: 4-bromo-2-((tert-butoxycarbonyl)(methyl)amino)benzyl alcohol.
Oxidation: 4-bromo-2-((tert-butoxycarbonyl)(methyl)amino)benzoic acid.
Applications De Recherche Scientifique
Methyl 4-bromo-2-((tert-butoxycarbonyl)(methyl)amino)benzoate is used in various scientific research applications:
Chemistry: As a building block in organic synthesis and in the preparation of more complex molecules.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Potential use in drug development and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of Methyl 4-bromo-2-((tert-butoxycarbonyl)(methyl)amino)benzoate involves its interaction with specific molecular targets. The tert-butoxycarbonyl group acts as a protecting group for the amino functionality, allowing selective reactions to occur at other sites on the molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-bromobenzoate: Similar structure but lacks the tert-butoxycarbonyl and methylamino groups.
Methyl 4-(bromomethyl)benzoate: Contains a bromomethyl group instead of the tert-butoxycarbonyl and methylamino groups.
Methyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate: Similar but with a different substitution pattern.
Uniqueness
Methyl 4-bromo-2-((tert-butoxycarbonyl)(methyl)amino)benzoate is unique due to the presence of both the tert-butoxycarbonyl and methylamino groups, which provide specific reactivity and protection during chemical synthesis. This makes it a valuable intermediate in the preparation of more complex molecules.
Propriétés
Formule moléculaire |
C14H18BrNO4 |
|---|---|
Poids moléculaire |
344.20 g/mol |
Nom IUPAC |
methyl 4-bromo-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate |
InChI |
InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(18)16(4)11-8-9(15)6-7-10(11)12(17)19-5/h6-8H,1-5H3 |
Clé InChI |
MSCROCHMMAPWCL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C)C1=C(C=CC(=C1)Br)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-3-fluoro-5,6,8,9-tetrahydro-7H-benzo[7]annulen-7-one](/img/structure/B14014566.png)

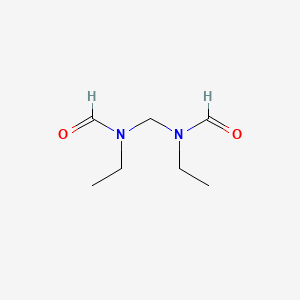
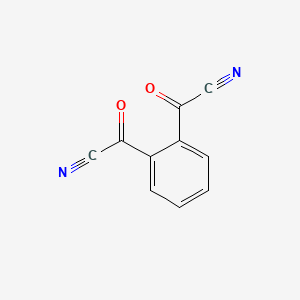
![1-(3,4-diethoxyphenyl)-N-[4-[(3,4-diethoxyphenyl)methylideneamino]piperazin-1-yl]methanimine](/img/structure/B14014585.png)
![(1R,3R,4R,5R)-2-Tert-butoxycarbonyl-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14014588.png)

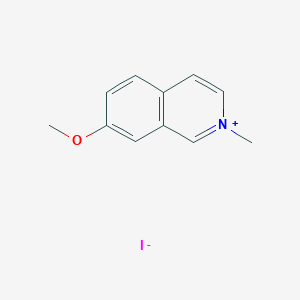
![S,S'-[Disulfanediyldi(ethane-2,1-diyl)] dimorpholine-4-carbothioate](/img/structure/B14014599.png)

